molecular formula C9H12ClN3 B8701978 1-(2-Chloro-3-pyridinyl)piperazine

1-(2-Chloro-3-pyridinyl)piperazine

Cat. No.: B8701978
M. Wt: 197.66 g/mol
InChI Key: SVEARIPLBKYTHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloro-3-pyridinyl)piperazine is a chemical compound that features a piperazine ring substituted with a 2-chloro-pyridin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-3-pyridinyl)piperazine typically involves the reaction of 2-chloro-3-pyridine with piperazine. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-3-pyridinyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-(2-Chloro-3-pyridinyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Biological Research: The compound is studied for its potential effects on various biological pathways and its interactions with specific receptors.

    Industrial Applications: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-3-pyridinyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 1-(2-Chloro-3-pyridinyl)piperazine is unique due to its specific substitution pattern and the presence of both a piperazine ring and a chlorinated pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C9H12ClN3

Molecular Weight

197.66 g/mol

IUPAC Name

1-(2-chloropyridin-3-yl)piperazine

InChI

InChI=1S/C9H12ClN3/c10-9-8(2-1-3-12-9)13-6-4-11-5-7-13/h1-3,11H,4-7H2

InChI Key

SVEARIPLBKYTHN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(N=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Stir 4-(2-chloro-pyridin-3-yl)-piperazine-1-carboxylic acid t-butyl ester (2.00 g, 6.72 mmol) in DCM (50 mL) at room temperature, then add trifluoroacetic acid (5 mL). Stir the reaction for 2 hr. and remove solvents in vacuo, then form the free base using SCX-2® chromatography washing with methanol then eluting with around 3 M ammonia in methanol. Concentrate in vacuo to give 1-(2-chloro-pyridin-3-yl)-piperazine as a brown oil (1.47 g, 110% yield). MS (m/z): 198 (M+1).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

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